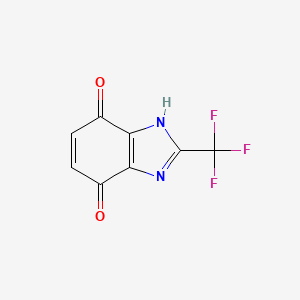![molecular formula C16H11ClF3NO2 B3141013 N-[(4-chlorophenyl)methyl]-4-(2,2,2-trifluoroacetyl)benzamide CAS No. 478066-71-6](/img/structure/B3141013.png)
N-[(4-chlorophenyl)methyl]-4-(2,2,2-trifluoroacetyl)benzamide
Overview
Description
“N-[(4-chlorophenyl)methyl]-4-(2,2,2-trifluoroacetyl)benzamide” is a chemical compound with the molecular formula C16H11ClF3NO2 . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with a 4-chlorophenyl group attached to the nitrogen atom and a 2,2,2-trifluoroacetyl group attached to the 4-position of the benzene ring .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 341.71 . Unfortunately, other physical and chemical properties like boiling point, density, and pKa are not available in the literature.Scientific Research Applications
Synthesis and Antipathogenic Activity
The synthesis of derivatives related to N-[(4-chlorophenyl)methyl]-4-(2,2,2-trifluoroacetyl)benzamide demonstrates significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These derivatives show potential as novel anti-microbial agents with antibiofilm properties, highlighting their importance in combating biofilm-associated infections (Limban et al., 2011).
Anticancer Evaluation
A series of substituted benzamides, structurally related to this compound, have been synthesized and evaluated for anticancer activity. These compounds were tested against various cancer cell lines, with several derivatives exhibiting higher anticancer activities than reference drugs, suggesting a potential role in cancer treatment (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
New derivatives based on the structure of this compound have been shown to possess promising antibacterial and antifungal activities. They have demonstrated effectiveness against various microbial strains, including planktonic and biofilm-embedded cells. This positions them as potential candidates for the development of novel therapeutic alternatives in addressing antimicrobial resistance (Limban et al., 2020).
Tritium Labeling for Research
Tritium labeling of a compound closely related to this compound has been explored, highlighting its potential in biochemical research. This process aids in the detailed study of molecular interactions and pathways, which is crucial for understanding the mechanistic aspects of drug action and metabolism (Hong et al., 2015).
Structural Analysis and Characterization
The structural analysis and characterization of compounds similar to this compound have been conducted. This includes X-ray diffraction studies, which provide insights into molecular conformations and interactions. Such studies are essential for understanding the physical and chemical properties of these compounds, which can be crucial for their application in various fields (Panicker et al., 2010).
Future Directions
The future directions for “N-[(4-chlorophenyl)methyl]-4-(2,2,2-trifluoroacetyl)benzamide” could involve further studies on its synthesis, chemical reactions, and potential biological activities. Given the antimicrobial and anticancer activities of similar compounds , it could be interesting to explore these aspects for “this compound”.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2,2,2-trifluoroacetyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO2/c17-13-7-1-10(2-8-13)9-21-15(23)12-5-3-11(4-6-12)14(22)16(18,19)20/h1-8H,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYGYOLNXCXAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1H-pyrrol-1-yl)-N'-[2-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide](/img/structure/B3140953.png)
![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B3140955.png)

![4-methyl-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B3140964.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B3140975.png)
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B3140977.png)
![Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate](/img/structure/B3140989.png)


![5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3141003.png)
![2,2,2-Trifluoro-1-[4-(morpholinocarbonyl)phenyl]-1-ethanone](/img/structure/B3141010.png)
![2,2,2-Trifluoro-1-{4-[(4-methylpiperazino)carbonyl]phenyl}-1-ethanone](/img/structure/B3141016.png)
![1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B3141028.png)